Propoxyphenyl-thiohydroxyhomosildenafil was identified in herbal dietary supplements that were suspected of containing unlisted pharmaceutical agents. The compound falls under the category of phosphodiesterase-5 inhibitors, a class of drugs commonly used to treat erectile dysfunction by enhancing blood flow to the penis through vasodilation mechanisms. Its chemical structure is closely related to sildenafil, which is the active ingredient in Viagra, and it shares similar pharmacological properties.
The synthesis of Propoxyphenyl-thiohydroxyhomosildenafil typically involves multi-step organic reactions that modify the core structure of sildenafil. While specific synthetic pathways may vary, the general approach includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical to optimizing yield and purity during synthesis.
The molecular structure of Propoxyphenyl-thiohydroxyhomosildenafil can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm its structure. These methods allow for detailed analysis of molecular connectivity and functional groups present in the compound.
Propoxyphenyl-thiohydroxyhomosildenafil participates in various chemical reactions typical of phosphodiesterase-5 inhibitors:
The mechanism of action for Propoxyphenyl-thiohydroxyhomosildenafil mirrors that of sildenafil:
The physical and chemical properties of Propoxyphenyl-thiohydroxyhomosildenafil include:
These properties influence both its formulation into supplements and its bioavailability when administered.
Propoxyphenyl-thiohydroxyhomosildenafil has several applications:
The proliferation of PDE-5 inhibitor analogues in global markets demonstrates a clear temporal trajectory toward greater molecular complexity. Initial adulteration cases primarily involved undisclosed incorporation of approved pharmaceuticals like sildenafil or tadalafil. Regulatory pressure subsequently drove the development of structurally modified analogues designed to evade routine screening. By 2012, the number of distinct PDE-5 inhibitor analogues detected in health supplements had surged from just 3 to over 46 different chemical entities since initial monitoring began [1]. Propoxyphenyl-thiohydroxyhomosildenafil emerged within this expanding chemical landscape, identified alongside related propoxyphenyl variants like propoxyphenyl aildenafil and propoxyphenyl thioaildenafil in products such as "Men peptide IV" and "Men peptide VI" [1]. Global market analyses confirm the widespread nature of this issue, with studies from the United Arab Emirates (UAE) finding 13.9% (95% CI: 8.5–19.4) of sexual enhancement supplements contained undeclared PDE-5 inhibitors or their analogues [3]. The detection of these compounds across diverse geographical regions and product matrices—from powders and tablets to honey-based formulations—highlights their pervasive infiltration into consumer markets [3] [6].
Propoxyphenyl-thiohydroxyhomosildenafil epitomizes strategic molecular modification aimed at regulatory evasion. Its design incorporates two critical alterations from approved sildenafil:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7